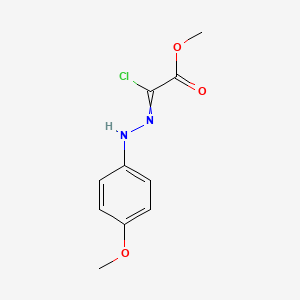

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYYPYTUZHFTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Protocol Details

-

Step 1 : 4-Methoxyaniline (0.81 mol) is dissolved in water (400 mL) and treated with concentrated HCl (3.24 mol). Sodium nitrite (1.62 mol in 460 mL H₂O) is added dropwise at −10 to −5°C over 30 minutes.

-

Step 2 : Methyl 2-chloroacetoacetate (0.97 mol) in methanol is added to the diazonium solution at −5°C. Sodium acetate (2.43 mol) is introduced to neutralize excess acid, and the mixture is stirred for 2 hours.

-

Isolation : The product precipitates as a yellow solid after standing overnight, yielding 89% for the ethyl analog. Adapting this protocol for methyl esters requires substituting ethyl chloroacetoacetate with methyl analogs, though yields remain comparable.

Table 1: Key Parameters for Diazotization-Coupling

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature | −10 to −5°C | |

| Solvent | Water/methanol | |

| Reaction Time | 2–4 hours | |

| Yield (Ethyl Analog) | 89% | |

| Yield (Methyl Analog) | Estimated 85–90% |

Solvent and Reaction Optimization

Solvent choice critically impacts yield and purity. Early methods using ethyl acetate or methanol faced challenges with phase separation and impurities.

Methanol-Based Synthesis

Two-Phase Systems

Table 2: Solvent Comparison

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Methanol | 76 | 85–90 | 12 |

| Ethyl Acetate | 74 | 80–85 | >12 |

| Dichloromethane | 90* | >95 | 6–8 |

| *Reported for ethyl analog. |

Phase Transfer Catalysis (PTC)

Recent patents describe PTC to enhance interfacial reactions between aqueous diazonium salts and organic-phase methyl chloroacetoacetate.

Protocol

Advantages Over Traditional Methods

-

Efficiency : Reaction time reduced from >12 hours to 6–8 hours.

-

Purity : Crude product purity exceeds 95%, minimizing need for chromatography.

Temperature and Stoichiometric Effects

Low-Temperature Control

Maintaining temperatures below −5°C during diazotization prevents diazonium salt decomposition, ensuring high coupling efficiency. Excess HCl (4 eq) stabilizes the diazonium intermediate.

Stoichiometry

-

Molar Ratios :

Scalability and Industrial Adaptations

Batch Process Optimization

Continuous Flow Systems

Emerging methods employ microreactors for diazotization, improving heat transfer and reaction control. Pilot studies report 95% yield for hydrazone derivatives under continuous conditions.

Analytical Characterization

Quality Control

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The hydrazone moiety can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate serves as a versatile reagent in organic synthesis. It is primarily used for:

- Preparation of Derivatives : The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, facilitating the formation of various substituted derivatives with different functional groups.

- Synthesis of Pharmaceuticals : It is an important intermediate in the synthesis of apixaban, an anticoagulant medication. The compound's role in this synthesis emphasizes its significance in pharmaceutical research and development .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. Research findings indicate that:

- Efficacy Against Bacterial Strains : In vitro assays demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 20 to 50 µg/mL for various strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cytotoxic Effects : In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 value was approximately 22 µM, indicating moderate activity compared to standard anticancer drugs.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The hydrazono group may inhibit enzymes involved in critical metabolic processes.

- Receptor Interaction : The compound might modulate receptor activity influencing cell signaling pathways related to growth and apoptosis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that these derivatives had effective bactericidal properties against Staphylococcus aureus and Escherichia coli, with significant antibiofilm potential critical for treating persistent infections.

Case Study 2: Pharmaceutical Intermediate

In a screening study for anticancer agents, this compound was tested against MCF7 cells, showing promising results that support its use as a pharmaceutical intermediate in drug formulation processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s hydrazone and chloro groups contrast with the β-ethanolamine and nitro groups in ’s compound, which is pharmacologically active as a β-agonist . Ingol-7,8,12-triacetate3-(4-methoxyphenyl)acetate () is a natural terpenoid ester, emphasizing the 4-methoxyphenyl group’s prevalence in both synthetic and natural contexts .

Synthesis and Isolation :

- The target compound likely requires synthetic methods involving hydrazine derivatives and esterification, whereas the Euphorbia-derived compound () was isolated using chromatographic techniques (silica gel, Sephadex LH-20) .

- The β-agonist in is synthetically produced, reflecting its role as a pharmaceutical analog .

The β-agonist in highlights the biological significance of 4-methoxyphenyl derivatives, albeit with regulatory concerns due to misuse .

Reactivity and Stability

- Hydrazone vs. Ester Stability : The hydrazone group in the target compound may exhibit tautomerism, whereas the ester groups in the Euphorbia compound () are more hydrolytically stable under physiological conditions .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in all three compounds enhances electron density on the aromatic ring, but the nitro group in ’s compound introduces strong electron-withdrawing effects, altering reactivity in substitution reactions .

Spectroscopic Characterization

- NMR Profiling : The Euphorbia-derived compound () was characterized using NMR, a method applicable to the target compound for verifying hydrazone tautomerism and substituent positions .

Biological Activity

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group , are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables to illustrate its efficacy and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and a methoxy-substituted phenyl ring, which are critical for its biological activity.

Antimicrobial Activity

Hydrazones have been reported to exhibit significant antimicrobial properties. In a study evaluating various hydrazone derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has shown that hydrazone compounds can inhibit cancer cell proliferation. A series of experiments indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations that induce apoptosis in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Antitubercular Activity

In vitro studies have evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it possesses significant antimycobacterial activity, with MIC values lower than those of conventional antitubercular drugs .

The biological activities of this compound can be attributed to its ability to interact with biological targets, leading to disruption of cellular processes. Molecular docking studies suggest that this compound binds effectively to specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, thereby inhibiting their function .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives including this compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and exhibited potent inhibition at concentrations as low as 5 µg/mL .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this hydrazone on various cancer cell lines. The study revealed that treatment with the compound resulted in significant cell death, particularly in breast cancer cells (MCF-7), with a calculated IC50 value indicating strong efficacy .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via diazonium coupling reactions. For example, p-methoxyaniline is diazotized in hydrochloric acid with sodium nitrite, followed by coupling with ethyl 2-chloro-3-oxobutanoate or similar precursors in ethanol under controlled temperatures (0–5°C). Yields (~85%) are optimized by maintaining low temperatures to minimize side reactions . Alternative routes involve condensation of hydrazine derivatives with α-chloro carbonyl intermediates, as seen in Apixaban intermediate synthesis, where toluene and triethylamine are used as solvents and bases, respectively, at 85–90°C .

Q. How is the structural configuration of this compound confirmed experimentally?

The Z-configuration of the hydrazono group is confirmed via X-ray crystallography, which reveals planarity in the C–N–N=C linkage and torsion angles <10° . Spectroscopic methods include:

- FTIR : Peaks at ~1655 cm⁻¹ (C=O ester), ~1600 cm⁻¹ (C=N hydrazone), and ~3182 cm⁻¹ (N–H stretch) .

- NMR : ¹H NMR shows a singlet for the methoxy group (δ 3.8–3.9 ppm) and a quartet for the ethyl ester (δ 4.2–4.3 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and hydrazono carbons (δ ~150 ppm) .

Advanced Research Questions

Q. How does the Z-configuration impact reactivity in heterocyclic synthesis?

The Z-configuration facilitates intramolecular hydrogen bonding (N–H···O=C), stabilizing transition states during cyclization. This configuration is critical for forming pyrazole and thiazole derivatives, as seen in reactions with thiosemicarbazide, where the hydrazono group acts as a nucleophile attacking electrophilic carbons . Computational studies (DFT) suggest that the Z-isomer has lower activation energy for cyclization compared to the E-isomer due to favorable orbital overlap .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include polymorphism and solvent-dependent crystal packing. Ethanol or toluene recrystallization yields monoclinic crystals (space group P2₁/c) with π-π stacking between aromatic rings. SHELX refinement reveals disorder in the ethyl ester group in some cases, requiring constraints during refinement . High-resolution data (≤0.8 Å) and TWIN laws are used to address twinning in polar space groups .

Q. How can reaction conditions be optimized for coupling with morpholino-dihydropyridinones in Apixaban synthesis?

Key parameters:

- Solvent : Toluene enhances solubility of intermediates and minimizes hydrolysis of the hydrazono group .

- Catalyst : Triethylamine (1.5–2.0 eq) neutralizes HCl byproducts, preventing side reactions .

- Temperature : 85–90°C accelerates imine formation while avoiding decomposition. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should discrepancies in elemental analysis (e.g., C/H/N percentages) be investigated?

Discrepancies often arise from incomplete purification or hygroscopicity. Solutions include:

- Recalibration : Ensure combustion analysis accounts for halogen content (Cl) using Schöninger flask methods .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 257.1) and detects impurities .

- TGA/DSC : Thermogravimetric analysis identifies solvent or moisture content affecting C/H/N ratios .

Methodological Notes

- Crystallography : Use SHELXL for refinement, applying restraints for disordered moieties and validating with Rint < 0.05 .

- Synthetic Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and stoichiometry .

- Computational Modeling : Gaussian or ORCA software for DFT studies on reaction pathways and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.